9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic organic compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by heating a suitable precursor, such as 2-aminobiphenyl, in the presence of a strong acid like sulfuric acid.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts alkylation reaction. This involves reacting the carbazole core with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Chloroethyl Group: The final step involves the introduction of the chloroethyl group. This can be done through a nucleophilic substitution reaction where the carbazole derivative is reacted with 2-chloroethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors might be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carbazole-9-one derivatives.
Reduction: Formation of 9-(2-hydroxyethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Substitution: Formation of 9-(2-substituted-ethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The carbazole core is known for its anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable scaffold for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological activities. They are potential candidates for the treatment of various diseases, including cancer, due to their ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or the disruption of DNA replication. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 9-(2-bromoethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 9-(2-hydroxyethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
Compared to similar compounds, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.
Properties
IUPAC Name |
9-(2-chloroethyl)-6-cyclohexyl-3,4-dihydro-2H-carbazol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO/c21-11-12-22-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(23)20(16)22/h9-10,13-14H,1-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSTYDJGHKEIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)N(C4=C3CCCC4=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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